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CAS No.: 19991-68-5
Cat. No.: B183125

Get Quote

3-Formyl-2-thiophenecarboxylic acid (CAS No. 19991-68-5) is a bifunctional heterocyclic
compound featuring a thiophene core substituted with both a carboxylic acid and an aldehyde
group.[1][2] This substitution pattern makes it a valuable intermediate in synthetic organic
chemistry, particularly in the development of novel pharmaceutical agents and materials. The
strategic placement of the formyl and carboxyl moieties allows for a diverse range of chemical
transformations, enabling its use as a scaffold in the synthesis of more complex molecular
architectures.

This guide provides a comprehensive overview of the known and predicted physical
characteristics of 3-Formyl-2-thiophenecarboxylic acid. While specific experimental data for
this particular isomer is not as extensively published as for its parent compounds, this
document synthesizes available information with established principles of physical organic
chemistry to offer a robust profile for researchers. We will delve into its structural and
physicochemical properties, spectroscopic signature, and essential safety protocols, providing
a foundational understanding for its application in a laboratory setting.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b183125#bc-rfq
https://www.benchchem.com/product/b183125/docs?utm_src=pdf-body#introduction-elucidating-the-profile-of-a-key-heterocyclic-building-block
https://pubchem.ncbi.nlm.nih.gov/compound/12280051
https://www.aaronchem.com/sds/19991-68-5.pdf
https://www.benchchem.com/product/b183125/docs?utm_src=pdf-body#introduction-elucidating-the-profile-of-a-key-heterocyclic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183125?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Section 1: Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reactive and non-reactive

systems, influencing everything from solubility in reaction media to its crystalline packing. The

data available for 3-Formyl-2-thiophenecarboxylic acid is summarized below.

Summary of Properties

Property Value Source
CAS Number 19991-68-5 [1]
Molecular Formula CeH403S [1][2]
Molecular Weight 156.16 g/mol [11[2]
Expected to be a solid at room
Appearance Inferred from related structures
temperature
Data not available. For
comparison, the related isomer
Melting Point 5-Formyl-2- N/A
thiophenecarboxylic acid melts
at 169 °C.
Data not available; likely to
Boiling Point decompose before boiling at Inferred from related structures
atmospheric pressure.
Data not available. For
comparison, the predicted pKa
pKa of 5-Formyl-2- N/A

thiophenecarboxylic acid is
3.05+0.10.

Solubility and Acidity (pKa)

The solubility of 3-Formyl-2-thiophenecarboxylic acid is dictated by the interplay of its polar

functional groups and its relatively nonpolar thiophene ring.
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e Solubility: The presence of the carboxylic acid group suggests that the compound will exhibit
poor solubility in nonpolar solvents like hexanes but will be soluble in polar organic solvents
such as ethanol, acetone, and ethyl acetate.[3] The ability to form hydrogen bonds via the
carboxylic acid moiety also imparts some solubility in hot water.[3] For practical applications,
its sodium salt, formed by deprotonation with a base like sodium hydroxide, would be readily
soluble in water.

» Acidity (pKa): The carboxylic acid group is the primary acidic site. The electron-withdrawing
nature of both the thiophene ring and the adjacent formyl group is expected to increase the
acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. The predicted pKa for
the 5-formyl isomer is approximately 3.05, and a similar value would be anticipated for the 3-
formyl isomer. This acidity is a key factor in its reactivity and purification strategies, such as
acid-base extraction.

Section 2: Spectroscopic Profile for Structural
Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical
compound. Based on its structure, the following spectral characteristics are predicted for 3-
Formyl-2-thiophenecarboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

¢ O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-
3300 cm~1, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid
dimer.[4]

e C=0 Stretch (Carboxylic Acid): An intense, sharp absorption is predicted around 1710 cm—1
for the carbonyl of the hydrogen-bonded carboxylic acid.[4]

e C=0 Stretch (Aldehyde): A distinct, strong absorption should appear at a slightly different
frequency, typically around 1680-1700 cm~1, due to conjugation with the thiophene ring.

e C-H Stretch (Aldehyde): Two weak bands are expected near 2850 cm~* and 2750 cm~1.
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e C=C Stretch (Thiophene Ring): Absorptions in the 1300-1550 cm~1 region are characteristic
of the aromatic thiophene ring vibrations.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
e 1H NMR Spectrum:

o -COOH Proton: A broad singlet is expected far downfield, typically >10-12 ppm, due to the
acidic nature of the proton.[4] Its position can be sensitive to concentration and solvent.

o -CHO Proton: A sharp singlet is predicted in the 9.8-10.2 ppm region.

o Thiophene Protons: The two protons on the thiophene ring will appear in the aromatic
region (7.0-8.5 ppm). They will appear as two doublets, coupling to each other (a classic
AX system).

e 13C NMR Spectrum:
o Carboxylic Carbonyl: A signal is expected in the 165-175 ppm range.

o Aldehyde Carbonyl: This carbonyl carbon will resonate further downfield, typically in the
185-195 ppm range.

o Thiophene Carbons: Four distinct signals are expected in the 125-150 ppm region for the

four carbons of the substituted thiophene ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M*) would be observed at an m/z corresponding
to its molecular weight (156.16). Key fragmentation patterns would likely involve the loss of -OH
(m/z 139), -COOH (m/z 111), and -CHO (m/z 127).

Section 3: Safety, Handling, and Storage

As a laboratory chemical, 3-Formyl-2-thiophenecarboxylic acid must be handled with
appropriate precautions. The Globally Harmonized System (GHS) classifications indicate
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several hazards.[1][2]

GHS Hazard Identification

e Pictogram: Warning

e Hazard Statements:

[¢]

H302: Harmful if swallowed.[1][2]

[¢]

H315: Causes skin irritation.[1][2]

[e]

H319: Causes serious eye irritation.[1][2]

o

H335: May cause respiratory irritation.[1][2]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical
safety goggles, and a lab coat.[2][6]

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood to avoid inhalation of dust or vapors.[6]

o Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.[6][7]

e First Aid:

[¢]

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek medical attention.[2]

[¢]

Skin: Wash off with soap and plenty of water.[2]

[¢]

Inhalation: Move person into fresh air.[2]

o

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[6]

Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Section 4: Experimental Methodologies

The following protocols outline standard procedures for the characterization of a solid organic
compound like 3-Formyl-2-thiophenecarboxylic acid.

Protocol: Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a
height of 2-3 mm.

¢ Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
e Measurement:

o Set the apparatus to ramp the temperature quickly to about 20 °C below the expected
melting point (based on analogous structures, a starting point could be ~140 °C).

o Decrease the ramp rate to 1-2 °C per minute to ensure thermal equilibrium.
o Record the temperature at which the first liquid droplet appears (onset of melting).

o Record the temperature at which the entire sample becomes a clear liquid (completion of
melting).

e Reporting: The melting point is reported as a range from the onset to the completion
temperature. A narrow range (< 2 °C) is indicative of high purity.

Workflow for Spectroscopic Characterization

The logical flow for confirming the structure of a synthesized or purchased batch of 3-Formyl-
2-thiophenecarboxylic acid is essential for quality control.
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Caption: Workflow for Physicochemical Characterization.
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Section 5: Molecular Structure and Functional
Groups

A clear understanding of the molecular structure is paramount. The diagram below highlights
the key functional components of 3-Formyl-2-thiophenecarboxylic acid.
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Caption: Key Functional Groups of the Molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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